6-Hydroxyindole-2-carboxylic acid

Biocatalysis Regioselective hydroxylation P450 monooxygenase

6-Hydroxyindole-2-carboxylic acid (CAS 40047-23-2, C₉H₇NO₃, MW 177.16 g/mol) is a bifunctional indole building block bearing a phenolic hydroxyl at the 6-position and a carboxylic acid at the 2-position of the indole nucleus. It is a solid at ambient temperature (melting point 236 °C with decomposition), soluble in DMSO and slightly in methanol, with a predicted pKa of 4.58 ± 0.30 and a calculated LogP of 1.57.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 40047-23-2
Cat. No. B1322286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyindole-2-carboxylic acid
CAS40047-23-2
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)NC(=C2)C(=O)O
InChIInChI=1S/C9H7NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-4,10-11H,(H,12,13)
InChIKeyHJUFFOMJRAXIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxyindole-2-carboxylic Acid (CAS 40047-23-2): Core Physicochemical and Structural Profile for Informed Sourcing


6-Hydroxyindole-2-carboxylic acid (CAS 40047-23-2, C₉H₇NO₃, MW 177.16 g/mol) is a bifunctional indole building block bearing a phenolic hydroxyl at the 6-position and a carboxylic acid at the 2-position of the indole nucleus . It is a solid at ambient temperature (melting point 236 °C with decomposition), soluble in DMSO and slightly in methanol, with a predicted pKa of 4.58 ± 0.30 and a calculated LogP of 1.57 . The compound serves as a versatile synthetic intermediate in medicinal chemistry, a metabolite in tryptophan catabolism, and a substructure anchor in phosphatase inhibitor design [1][2].

Why Indole-2-Carboxylic Acid Analogs Cannot Substitute for 6-Hydroxyindole-2-carboxylic Acid in Critical Applications


Regioisomeric hydroxyindole-2-carboxylic acids are not functionally interchangeable. The position of the hydroxyl group—5 versus 6—determines hydrogen-bond donor/acceptor geometry, electronic distribution across the indole ring, and metabolic recognition . In enzymatic systems such as CYP199A2, the 5- and 6-hydroxy isomers are produced in a fixed 59:41 ratio, confirming that the regiochemistry is enzymatically discriminated [1]. In drug-design campaigns, the 6-hydroxyindole-2-carboxylic acid substructure specifically anchors inhibitors to the SHP2 phosphatase active site, while the 5-hydroxy isomer is preferentially deployed in serotonin-related detection chemistry and distinct biological pathways [2]. Generic substitution with the incorrect regioisomer therefore leads to loss of target engagement, altered pharmacokinetics, or failed synthetic derivatization.

6-Hydroxyindole-2-carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


CYP199A2 Regioselective Oxidation: 5-Hydroxy vs. 6-Hydroxy Isomer Ratio

In a whole-cell biotransformation assay using Escherichia coli coexpressing CYP199A2, indole-2-carboxylic acid was converted to its 5-hydroxy and 6-hydroxy derivatives in a 59:41 ratio [1]. This means the 6-hydroxy isomer constitutes 41% of the hydroxylated product mixture, making it the minor regioisomer under these conditions. The 5-hydroxy isomer predominates at 59%. The reaction was validated by mass spectrometry and NMR spectroscopy [1].

Biocatalysis Regioselective hydroxylation P450 monooxygenase

Predicted pKa Differentiation: 6-Hydroxy vs. 5-Hydroxy vs. Parent Indole-2-Carboxylic Acid

The predicted acid dissociation constant (pKa) of 6-hydroxyindole-2-carboxylic acid is 4.58 ± 0.30, compared with 4.38 ± 0.30 for the 5-hydroxy regioisomer and 4.44 ± 0.30 for the parent indole-2-carboxylic acid . The 6-hydroxy substitution elevates the pKa by approximately 0.20 log units relative to the 5-hydroxy isomer, reflecting the electron-donating resonance effect of the hydroxyl group at the 6-position on the carboxylic acid proton.

Physicochemical profiling Ionization state Formulation

Lipophilicity (LogP) Discrimination Between 6-Hydroxy and 5-Hydroxy Regioisomers

The calculated octanol-water partition coefficient (LogP) of 6-hydroxyindole-2-carboxylic acid is 1.57, whereas the 5-hydroxy isomer exhibits a LogP of approximately 1.35 [1][2]. The ~0.22 LogP unit increase for the 6-hydroxy regioisomer indicates higher lipophilicity, which may translate to moderately enhanced membrane permeability relative to its 5-hydroxy counterpart.

Lipophilicity Drug-likeness Partition coefficient

Position-Specific Requirement: 6-Substituted Indole-2-Carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors

In a systematic SAR study of indole-2-carboxylic acid derivatives as dual IDO1/TDO inhibitors, substitution at the 6-position was found to be critical for potent enzymatic inhibition. The lead compound 9o-1, bearing a 6-acetamido substituent, exhibited IC50 values of 1.17 μM against IDO1 and 1.55 μM against TDO . The 6-position therefore constitutes a key vector for installing activity-conferring substituents; 6-hydroxyindole-2-carboxylic acid serves as the direct synthetic precursor for O-alkylation, O-acylation, or oxidation to the corresponding 6-amino derivatives used in this chemotype.

Immuno-oncology IDO1/TDO inhibition Structure-activity relationship

Hydroxyindole Carboxylic Acid Scaffold as SHP2 Phosphatase Active-Site Anchor

A fragment-based library approach identified the hydroxyindole carboxylic acid substructure as a critical anchor for SHP2 phosphatase inhibitors. The lead inhibitor 11a-1, built upon this scaffold, demonstrated an IC50 of 200 nM against SHP2 with greater than 5-fold selectivity over 20 other mammalian protein tyrosine phosphatases (PTPs) [1]. Structural and modeling studies revealed that the hydroxyindole carboxylic acid moiety directly engages the SHP2 active site, while peripheral substituents contribute to potency and selectivity [1][2].

Phosphatase inhibition SHP2 Fragment-based drug discovery

Melting Point and Thermal Stability: 6-Hydroxy vs. 5-Hydroxy Regioisomer

6-Hydroxyindole-2-carboxylic acid decomposes at 236 °C without a defined melting point, whereas the 5-hydroxy regioisomer exhibits a melting point (with decomposition) at 249 °C [1]. The parent indole-2-carboxylic acid melts at 203–206 °C. The 13 °C lower decomposition temperature of the 6-hydroxy isomer indicates distinct solid-state packing and thermal stability, relevant for storage, handling, and reaction condition planning.

Thermal analysis Solid-state characterization Storage stability

High-Value Application Scenarios for 6-Hydroxyindole-2-carboxylic Acid Driven by Quantifiable Differentiation


Synthesis of 6-Substituted IDO1/TDO Dual Inhibitors for Immuno-Oncology

Medicinal chemistry teams developing indole-2-carboxylic acid-derived IDO1/TDO dual inhibitors require the 6-hydroxy regioisomer as the direct precursor for 6-acetamido, 6-amino, and 6-alkoxy derivatives. The SAR study by Cui et al. (2020) established that 6-position substitution is critical for dual inhibitory activity (lead compound 9o-1: IDO1 IC50 = 1.17 μM, TDO IC50 = 1.55 μM), while substitution at the 1-, 5-, or 7-position is detrimental . Use of the 5-hydroxy isomer or unsubstituted indole-2-carboxylic acid would preclude access to this validated chemotype.

Fragment-Based SHP2 Phosphatase Inhibitor Design

The hydroxyindole carboxylic acid substructure—specifically the 6-hydroxyindole-2-carboxylic acid core—functions as an active-site anchor in potent SHP2 inhibitors. Lead compound 11a-1 demonstrated an IC50 of 200 nM with >5-fold selectivity over 20 mammalian PTPs [1]. Researchers pursuing SHP2-targeted therapies for cancers driven by oncogenic PTPN11 mutations should source 6-hydroxyindole-2-carboxylic acid as the validated fragment; the 5-hydroxy isomer is not described in the patent as a competent alternative.

Biocatalytic Process Development and Regioselective Hydroxylation Studies

The CYP199A2 monooxygenase system produces 5- and 6-hydroxyindole-2-carboxylic acids in a fixed 59:41 ratio from indole-2-carboxylic acid [2]. The 6-hydroxy isomer is the minor product, making biocatalytic production inefficient for obtaining this specific regioisomer. This enzymatic regioselectivity data supports the need for chemical synthesis routes (e.g., demethylation of 6-methoxyindole-2-carboxylic acid esters) to access pure 6-hydroxyindole-2-carboxylic acid. Laboratories requiring the pure 6-hydroxy isomer for use as an analytical reference standard or synthetic building block should procure chemically synthesized material rather than relying on enzymatic preparation.

Melanoma Biomarker and Melanin Biosynthesis Research

6-Hydroxyindole-2-carboxylic acid and its O-methyl derivatives (6-hydroxy-5-methoxyindole-2-carboxylic acid, 5-methoxy-6-hydroxyindole-2-carboxylic acid) are established urinary biomarkers for melanoma, detectable at elevated levels in melanoma patients [3]. The 6-hydroxy positional isomer is specifically conjugated as ester glucuronide and sulfate metabolites in melanoma urine, enabling its use as a differential marker distinct from the 5-hydroxy-6-methoxy isomer. Researchers studying melanin biosynthesis or developing melanoma diagnostic assays require the authentic 6-hydroxyindole-2-carboxylic acid reference standard for accurate LC-MS/MS method development and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxyindole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.